Cas no 88-32-4 (2-tert-Butyl-4-hydroxyanisole)

2-tert-Butyl-4-hydroxyanisole structure
2-tert-Butyl-4-hydroxyanisole structure
2-tert-Butyl-4-hydroxyanisole
88-32-4
C11H16O2
180.243543624878
MFCD00057667
725832
6932

2-tert-Butyl-4-hydroxyanisole Properties

Names and Identifiers

    • 3-(tert-Butyl)-4-methoxyphenol
    • 2-BHA
    • 2-tert-Butyl-4-hydroxyanisole
    • Phenol,3-(1,1-dimethylethyl)-4-methoxy-
    • 2-T-BUTYL-4-HYDROXYANISOLE
    • 2-TERT-BUTYLHYDROXYANISOLE
    • 3-tert-Bha
    • 3-tert-butyl-4-methoxy-pheno
    • 3-TERT-BUTYL-4-METHOXYPHENOL
    • 4-Methoxy-3
    • 4-Methoxy-3-te
    • 3-(1,1-Dimethylethyl)-4-methoxyphenol
    • 4-Methoxy-3-tert-butylphenol
    • tert-Butyl-3-methoxy-4-phenol
    • Phoratoxin A (reduced) (9CI)
    • Phoratoxin protein, Phoradendron tomentosum
    • Phoratoxin B protein, Phoradendron tomentosum
    • CID 123131904
    • Phoratoxin B (reduced) 46
    • 3-tert-Butyl-4-methoxy-phenol
    • 3-(1,1-Dimethylethyl)-4-methoxyphenol (ACI)
    • Phenol, 3-tert-butyl-4-methoxy- (8CI)
    • 2-(1,1-Dimethylethyl)-4-hydroxyanisole
    • 2-tert-Butyl-p-hydroxyanisole
    • 4-Methoxy-3-(1,1-dimethylethyl)phenol
    • +Expand
    • MFCD00057667
    • IMOYOUMVYICGCA-UHFFFAOYSA-N
    • 1S/C11H16O2/c1-11(2,3)9-7-8(12)5-6-10(9)13-4/h5-7,12H,1-4H3
    • OC1C=C(C(C)(C)C)C(OC)=CC=1

Computed Properties

  • 180.11500
  • 74
  • 77
  • 82
  • 4870.2440947 g/mol
  • 337
  • 11900
  • 0
  • 49
  • 0
  • 0
  • 0
  • 1
  • -19
  • 2200
  • 4874

Experimental Properties

  • 2.69830
  • 29.46000
  • 1.4708 (estimate)
  • 293.3°C at 760 mmHg
  • 64 ºC
  • Very slightly soluble (0.5 g/l) (25 º C),
  • 1.009±0.06 g/cm3 (20 ºC 760 Torr),

2-tert-Butyl-4-hydroxyanisole Security Information

  • GHS07 GHS07
  • 3
  • 26
  • Xn Xn
  • NONH for all modes of transport
  • H302-H319
  • P301+P312+P330-P305+P351+P338
  • Inert atmosphere,Room Temperature(BD78671)
  • 22-36
  • Warning

2-tert-Butyl-4-hydroxyanisole Customs Data

  • 2933990090
  • China Customs Code:

    2909500000

    Overview:

    2909500000. Ether phenol\Ether alcohol phenol and its halogenation\sulfonation\Nitrosative or nitrosative derivatives. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2909500000 ether-phenols, ether-alcohol-phenols and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

2-tert-Butyl-4-hydroxyanisole Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P003ATB-100mg
2-tert-butyl-4-hydroxyanisole
88-32-4 97%
100mg
$8.00 2024-04-20
A2B Chem LLC
AB53183-100mg
2-tert-Butyl-4-hydroxyanisole
88-32-4 97%
100mg
$7.00 2024-04-19
abcr
AB492628-250 mg
3-(tert-Butyl)-4-methoxyphenol, 95%; .
88-32-4 95%
250MG
€108.20 2022-08-31
Alichem
A019146278-1g
3-(tert-Butyl)-4-methoxyphenol
88-32-4 95%
1g
$282.80 2023-08-31
ChemScence
CS-0060876-1g
3-tert-Butyl-4-methoxyphenol
88-32-4 99.52%
1g
$83.0 2022-04-26
Enamine
EN300-3212116-0.05g
3-tert-butyl-4-methoxyphenol
88-32-4 95%
0.05g
$19.0 2023-09-04
eNovation Chemicals LLC
D117680-30g
2-TERT-BUTYL-4-HYDROXYANISOLE
88-32-4 95%
30g
$1980 2022-10-11
Fluorochem
226088-250mg
3-(tert-Butyl)-4-methoxyphenol
88-32-4 95%
250mg
£92.00 2022-02-28
LKT Labs
B8070-25 mg
2-tert-Butyl-4-Hydroxyanisole
88-32-4 ≥99%
25mg
$61.80 2023-07-11
TargetMol Chemicals
T19719-5 mg
TBMP
88-32-4 99.26%
5mg
¥ 433

2-tert-Butyl-4-hydroxyanisole Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Dichloromethane ;  15 min, rt; 18 h, rt
Reference
Photocatalytic Synthesis of Dihydrobenzofurans by Oxidative [3+2] Cycloaddition of Phenols
Blum, Travis R.; et al, Angewandte Chemie, 2014, 53(41), 11056-11059

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran
Reference
Synthesis and chemical carcinogen inhibitory activity of 2-tert-butyl-4-hydroxyanisole
Lam, Luke K. T.; et al, Journal of Medicinal Chemistry, 1979, 22(5), 569-71

Synthetic Circuit 3

Reaction Conditions
Reference
The use of pivaloyl chloride in the selective synthesis of 3-(tert-butyl)-4-methoxyphenol - a BHA isomer
Lam, Luke K. T.; et al, Organic Preparations and Procedures International, 1978, 10(2), 79-82

Synthetic Circuit 4

Reaction Conditions
1.1 Catalysts: Ytterbium chloride
Reference
Study on the Friedel-Crafts alkylation catalysted by anhydrous rare earth trichloride. (I)
Wu, Yun-jun; et al, Anhui Shifan Daxue Xuebao, 2001, 24(2), 156-157

Synthetic Circuit 5

Reaction Conditions
Reference
Oxidative photocatalytic homo- and cross-coupling of phenols: Nonenzymatic, catalytic method for coupling tyrosine
Niederer, Kyle A. ; et al, ACS Catalysis, 2020, 10(24), 14615-14623

Synthetic Circuit 6

Reaction Conditions
1.1 Catalysts: Benzenamine, N-methyl-, sodium salt (1:1)
Reference
Selective demethylation of aryl methyl ethers
Loubinoux, B.; et al, Synthesis, 1980, (8), 638-40

Synthetic Circuit 7

Reaction Conditions
1.1 Solvents: Ethanol
Reference
Oxidation of alkoxyphenols. Part 26. The trimer of a 2,2'-diphenoquinone (1,1'-bicyclohexa-3,5-dienylidene-2,2'-dione)
Byrne, Lindsay T.; et al, Journal of the Chemical Society, 1982, (12), 2855-62

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  144 h, rt → reflux; reflux → rt
1.2 Reagents: Methanol ,  Water ;  rt
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Dichloromethane ;  15 min, rt; 18 h, rt
Reference
Photocatalytic Synthesis of Dihydrobenzofurans by Oxidative [3+2] Cycloaddition of Phenols
Blum, Travis R.; et al, Angewandte Chemie, 2014, 53(41), 11056-11059

Synthetic Circuit 9

Reaction Conditions
1.1 -
2.1 Solvents: Ethanol
Reference
Oxidation of alkoxyphenols. Part 26. The trimer of a 2,2'-diphenoquinone (1,1'-bicyclohexa-3,5-dienylidene-2,2'-dione)
Byrne, Lindsay T.; et al, Journal of the Chemical Society, 1982, (12), 2855-62

Synthetic Circuit 10

Reaction Conditions
1.1 Solvents: Dimethyl sulfoxide
2.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran
Reference
Synthesis and chemical carcinogen inhibitory activity of 2-tert-butyl-4-hydroxyanisole
Lam, Luke K. T.; et al, Journal of Medicinal Chemistry, 1979, 22(5), 569-71

Synthetic Circuit 11

Reaction Conditions
Reference
The use of pivaloyl chloride in the selective synthesis of 3-(tert-butyl)-4-methoxyphenol - a BHA isomer
Lam, Luke K. T.; et al, Organic Preparations and Procedures International, 1978, 10(2), 79-82

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ;  18 h, rt → reflux
2.1 Reagents: Potassium carbonate Solvents: Acetone ;  144 h, rt → reflux; reflux → rt
2.2 Reagents: Methanol ,  Water ;  rt
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Dichloromethane ;  15 min, rt; 18 h, rt
Reference
Photocatalytic Synthesis of Dihydrobenzofurans by Oxidative [3+2] Cycloaddition of Phenols
Blum, Travis R.; et al, Angewandte Chemie, 2014, 53(41), 11056-11059

Synthetic Circuit 13

Reaction Conditions
1.1 -
2.1 -
3.1 Solvents: Ethanol
Reference
Oxidation of alkoxyphenols. Part 26. The trimer of a 2,2'-diphenoquinone (1,1'-bicyclohexa-3,5-dienylidene-2,2'-dione)
Byrne, Lindsay T.; et al, Journal of the Chemical Society, 1982, (12), 2855-62

Synthetic Circuit 14

Reaction Conditions
1.1 Catalysts: Pyridine
2.1 -
3.1 -
Reference
The use of pivaloyl chloride in the selective synthesis of 3-(tert-butyl)-4-methoxyphenol - a BHA isomer
Lam, Luke K. T.; et al, Organic Preparations and Procedures International, 1978, 10(2), 79-82

Synthetic Circuit 15

Reaction Conditions
1.1 Catalysts: Sodium hydroxide Solvents: Methanol ;  7 h, 220 °C
Reference
Thermochemical lignin depolymerization and conversion to aromatics in subcritical methanol: effects of catalytic conditions
Singh, Sunit Kumar; et al, New Journal of Chemistry, 2016, 40(4), 3677-3685

2-tert-Butyl-4-hydroxyanisole Raw materials

2-tert-Butyl-4-hydroxyanisole Preparation Products

2-tert-Butyl-4-hydroxyanisole Suppliers

Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier Audited Supplier
(CAS:88-32-4)
A LA DING
anhua.mao@aladdin-e.com
Shanghai Acmec Biochemical Co.,Ltd
Audited Supplier Audited Supplier
(CAS:88-32-4)
JI ZHI SHI JI
18117592386
3007522982@qq.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:88-32-4)
TANG SI LEI
15026964105
2881489226@qq.com

2-tert-Butyl-4-hydroxyanisole Related Literature

Recommended suppliers
Amadis Chemical Company Limited
(CAS:88-32-4)2-tert-Butyl-4-hydroxyanisole
A1186328
99%/99%
10g/25g
168.0/420.0